Tephrowatsin E

Description

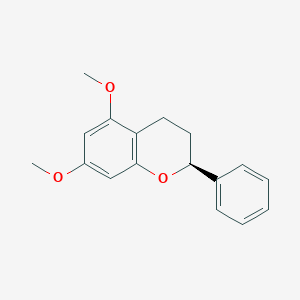

Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C17H18O3/c1-18-13-10-16(19-2)14-8-9-15(20-17(14)11-13)12-6-4-3-5-7-12/h3-7,10-11,15H,8-9H2,1-2H3/t15-/m0/s1 |

InChI Key |

ZNGGVZOKUFXTRL-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](O2)C3=CC=CC=C3)C(=C1)OC |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC=CC=C3)C(=C1)OC |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Tephrowatsin E

Botanical Sourcing and Collection Strategies for Tephrosia watsoniana and Related Species

Tephrowatsin E is a natural product isolated from Tephrosia watsoniana, a plant belonging to the Leguminosae family. The genus Tephrosia is widely distributed in tropical and subtropical regions of the world and is known to be a rich source of flavonoids. While the specific collection strategies for the exact plant material that yielded this compound are detailed in specialized phytochemical literature, general botanical collection practices for such studies involve the careful identification of the plant species by a qualified botanist.

Typically, the aerial parts of Tephrosia watsoniana are collected. A voucher specimen is usually deposited in a recognized herbarium to ensure the authenticity and for future reference. The collection time and environmental conditions can influence the phytochemical profile of the plant, and thus, these factors are often recorded to ensure the reproducibility of the isolation process.

Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from the plant matrix is a multi-step process that begins with extraction and is followed by various purification techniques to separate the compound from a complex mixture of other plant metabolites.

Solvent Extraction and Partitioning Methodologies

The initial step in isolating this compound involves the extraction of the dried and powdered plant material with a suitable solvent. The choice of solvent is critical and is based on the polarity of the target compound. For flavonoids like this compound, a common approach is to use a solvent of intermediate polarity, such as methanol or a mixture of dichloromethane and methanol.

Following the initial extraction, the crude extract is often subjected to a series of liquid-liquid partitioning steps. This process involves dissolving the extract in a solvent mixture (e.g., methanol-water) and then sequentially extracting it with immiscible solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This partitioning helps to separate compounds based on their differential solubility in these solvents, thereby enriching the fraction containing this compound.

Advanced Chromatographic Separation Protocols

Subsequent to solvent extraction and partitioning, the enriched fraction is subjected to various chromatographic techniques to achieve the final purification of this compound.

Column chromatography is a fundamental technique used for the separation of individual compounds from a mixture. The fraction containing this compound is typically applied to a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the compounds to the stationary phase; less polar compounds tend to elute faster, while more polar compounds are retained longer on the column. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.

| Chromatographic Stage | Stationary Phase | Mobile Phase (Typical) |

| Initial Fractionation | Silica Gel | Gradient of n-hexane and ethyl acetate |

| Further Purification | Sephadex LH-20 | Methanol |

This table represents a typical column chromatography workflow for flavonoid isolation.

For the final purification of this compound to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. HPLC offers higher resolution and speed compared to traditional column chromatography. A preparative or semi-preparative HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) is commonly used. The separation is achieved by optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Modern Spectroscopic and Analytical Approaches for this compound Structural Characterization

The primary spectroscopic techniques employed for the structural elucidation of this compound include:

Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the precise arrangement of atoms within the this compound molecule.

The collective data from these spectroscopic methods allows for the unambiguous assignment of the structure of this compound.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| UV-Vis Spectroscopy | Electronic transitions and chromophore system |

| ¹H NMR Spectroscopy | Number, type, and connectivity of protons |

| ¹³C NMR Spectroscopy | Carbon skeleton of the molecule |

| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton and proton-carbon correlations |

This interactive table summarizes the key spectroscopic techniques and the structural information they provide for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, which has the IUPAC name (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-chromene, 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

While the specific NMR data for this compound is not publicly available, the following tables provide illustrative ¹H and ¹³C NMR data for a structurally similar flavonoid, showcasing the type of information obtained from these analyses.

Interactive Data Table: Illustrative ¹H NMR Data for a Flavonoid Analog

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.45 | dd | 12.5, 3.0 |

| H-3ax | 2.85 | m | |

| H-3eq | 3.10 | m | |

| H-6 | 6.15 | d | 2.0 |

| H-8 | 6.10 | d | 2.0 |

| H-2', H-6' | 7.40 | m | |

| H-3', H-4', H-5' | 7.35 | m | |

| 5-OCH₃ | 3.85 | s | |

| 7-OCH₃ | 3.90 | s |

Note: This data is representative of a similar flavonoid structure and not specific to this compound.

Interactive Data Table: Illustrative ¹³C NMR Data for a Flavonoid Analog

| Position | Chemical Shift (δ) ppm |

| C-2 | 79.5 |

| C-3 | 43.2 |

| C-4 | 196.5 |

| C-4a | 102.8 |

| C-5 | 164.2 |

| C-6 | 96.5 |

| C-7 | 167.8 |

| C-8 | 95.4 |

| C-8a | 162.5 |

| C-1' | 138.7 |

| C-2', C-6' | 126.5 |

| C-3', C-5' | 128.9 |

| C-4' | 128.7 |

| 5-OCH₃ | 55.8 |

| 7-OCH₃ | 56.2 |

Note: This data is representative of a similar flavonoid structure and not specific to this compound.

Mass Spectrometry (MS) Techniques for Molecular Structure Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of this compound (C₁₇H₁₈O₃).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the nature of the different structural motifs within the molecule and how they are connected. For flavonoids, characteristic fragmentation patterns, such as retro-Diels-Alder (RDA) cleavage of the C-ring, can provide significant insights into the substitution pattern of the A and B rings.

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 271.1334 | - | C₁₇H₁₉O₃⁺ |

| [M+Na]⁺ | 293.1154 | - | C₁₇H₁₈O₃Na⁺ |

Note: Observed m/z values are hypothetical as specific experimental data for this compound is not available.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org This technique can provide the absolute configuration of chiral centers within a molecule, which is often challenging to determine by spectroscopic methods alone. researchgate.net For this compound, which has a chiral center at the C-2 position, obtaining a suitable single crystal would allow for the unequivocal determination of its (S) configuration.

The process involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. semanticscholar.org The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. While no specific X-ray crystallographic data has been reported for this compound, this method remains the most definitive for structural confirmation.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignments

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org This technique is particularly useful for determining the absolute configuration of stereocenters in flavonoids. The ECD spectrum of a chiral molecule is highly sensitive to its stereochemistry, and the sign of the Cotton effects can often be correlated with the configuration of specific chiral centers. nih.gov

For flavans like this compound, the Cotton effect around 270-290 nm is often related to the stereochemistry at the C-2 position. An empirical rule, known as the Flavanone (B1672756) Helicity Rule, can often be applied to predict the absolute configuration based on the sign of this Cotton effect. A positive Cotton effect in this region typically corresponds to an (R) configuration at C-2, while a negative Cotton effect suggests an (S) configuration. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be used to calculate theoretical ECD spectra for different stereoisomers, which can then be compared with the experimental spectrum to confirm the absolute configuration. acs.org

Biosynthetic Pathways and Precursor Studies of Tephrowatsin E

Proposed Biosynthetic Routes for Flavanoids within the Tephrosia Genus

Flavanoids, including flavans like Tephrowatsin E, are synthesized via the central flavonoid pathway. This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), followed by hydroxylation and the addition of CoA to form 4-coumaroyl-CoA nih.govmdpi.comfrontiersin.org. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone, the first committed step in flavonoid biosynthesis nih.govmdpi.commdpi.com. Chalcone isomerase (CHI) subsequently isomerizes the chalcone into a flavanone (B1672756) nih.govmdpi.commdpi.com.

Tephrosia species are known to produce a variety of flavonoid subclasses, including flavanones, flavones, isoflavones, and rotenoids researchgate.netmdpi.comresearchgate.netjapsonline.com. Rotenoids, which are prominent in some Tephrosia species, are considered advanced isoflavonoids, suggesting a branching point from the central flavonoid pathway involving isoflavone (B191592) synthase (IFS) frontiersin.orgnih.gov.

This compound is a flavan (B184786), a reduced form of a flavanone. While the precise steps leading to this compound in Tephrosia have not been fully elucidated in the provided search results, the general flavonoid pathway provides the likely initial steps. A proposed route to flavans involves the reduction of flavanones or related intermediates. Research on the synthesis of (S)-tephrowatsin E from a chalcone precursor through asymmetric transfer hydrogenation highlights a potential chemical transformation relevant to its biosynthetic origin acs.org. This suggests that a chalcone or a derivative could serve as a direct or indirect precursor to the flavan structure of this compound.

A generalized proposed pathway for flavonoids in Tephrosia, leading to various subclasses including potential precursors to flavans, is outlined below:

| Pathway Stage | Key Intermediates | Key Enzymes |

| Phenylpropanoid | Phenylalanine, 4-Coumaroyl-CoA | PAL, C4H, 4CL |

| Early Flavonoid | Chalcone, Flavanone | CHS, CHI |

| Branching (Isoflavonoid) | Isoflavone | IFS, HID |

| Further Modifications | Flavanols, Flavones, Flavan-3,4-diols | F3H, FLS, FNS, DFR, ANS (depending on subclass) |

| Flavan Formation? | Flavanone or Chalcone Derivative -> Flavan | Reductases (Hypothetical for this compound) |

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The enzymes involved in the early stages of this compound biosynthesis are likely the conserved enzymes of the general flavonoid pathway found in legumes, including Tephrosia. These include PAL, CHS, and CHI nih.govbiotech-asia.orgmdpi.comphytomorphology.com.

PAL (phenylalanine ammonia-lyase) catalyzes the first step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid nih.govmdpi.com. CHS (chalcone synthase) is a key enzyme that commits precursors to the flavonoid pathway nih.govmdpi.commdpi.com. CHI (chalcone isomerase) is responsible for the stereospecific cyclization of chalcones to flavanones nih.govmdpi.commdpi.com.

Given that this compound is a flavan, enzymes involved in the reduction of flavanones or related intermediates would be crucial for its biosynthesis. While specific reductases for this compound have not been identified in the search results, enzymes like dihydroflavonol 4-reductase (DFR) are known to catalyze reduction steps in the biosynthesis of other flavonoid subclasses like anthocyanidins nih.govbiotech-asia.orgmdpi.com. Identifying the specific enzyme(s) responsible for the reduction leading to the flavan structure of this compound would require further research.

Enzymes involved in potential O-methylation steps, given the methoxy (B1213986) groups on this compound, would also play a role. Methyltransferases are known to modify flavonoid structures nih.gov.

Mechanistic Investigations of Enzymatic Transformations in Flavan Production

Mechanistic studies of flavonoid biosynthetic enzymes have focused on understanding the chemical transformations they catalyze. Enzymes like CHS operate through a polyketide synthase mechanism mdpi.com. CHI catalyzes an intramolecular cyclization nih.govmdpi.com.

For enzymes involved in reduction steps leading to flavans, mechanistic studies would explore hydride transfer and the role of cofactors like NADPH, similar to what has been studied for enzymes like DFR biotech-asia.org. The synthesis of (S)-tephrowatsin E using a ruthenium catalyst and sodium formate (B1220265) as a hydrogen source provides a chemical analogy for a potential biological reduction mechanism acs.org. Further enzymatic studies are needed to confirm the specific mechanisms in the biosynthesis of this compound within Tephrosia.

Mechanistic investigations of other flavonoid enzymes, such as the 2-oxoglutarate-dependent dioxygenases (e.g., FHT, FLS, ANS), have revealed details about their catalytic cycles and how they introduce hydroxyl groups and modify the flavonoid skeleton rushim.runih.gov. While these enzymes are not directly involved in flavan formation, the methodologies used in their study could be applied to investigate the enzymes responsible for the later stages of this compound biosynthesis.

Isotopic Labeling and Precursor Incorporation Studies for Pathway Elucidation

Isotopic labeling and precursor incorporation studies are powerful tools for tracing the flow of atoms from primary metabolites into secondary compounds, thereby confirming biosynthetic pathways sigmaaldrich.combiorxiv.org. In the context of this compound biosynthesis, such studies would involve feeding Tephrosia watsoniana plants or cell cultures with isotopically labeled precursors like [¹⁴C]phenylalanine, [¹³C]acetate, or [¹³C]malonate and then analyzing the labeling pattern in isolated this compound.

Studies in other legumes have utilized isotopic labeling to investigate flavonoid and isoflavonoid (B1168493) biosynthesis. For example, feeding experiments with [¹⁴C]isoliquiritigenin and [¹⁴C]licodione have helped elucidate the pathways to flavones and isoflavones researchgate.net. While specific isotopic labeling studies for this compound were not found, similar approaches could be employed to confirm the incorporation of general flavonoid precursors and identify the intermediates specific to this compound biosynthesis.

Inverse stable isotopic labeling, where a ¹³C-labeled organism is fed a ¹²C-precursor, is another technique that could be applied to identify compounds incorporating the precursor biorxiv.org. This could be useful in identifying novel intermediates in the this compound pathway.

Genetic and Molecular Biology Approaches to Biosynthetic Gene Identification

Genetic and molecular biology approaches are essential for identifying the genes encoding the enzymes involved in this compound biosynthesis and understanding their regulation. These approaches include:

Transcriptomics: Analyzing gene expression profiles in different tissues or under various conditions can identify genes that are co-expressed with this compound accumulation.

Genome Sequencing and Annotation: Identifying candidate genes based on homology to known flavonoid biosynthetic genes from other plants, particularly legumes biotech-asia.orgfrontiersin.org.

Association Mapping and Quantitative Trait Loci (QTL) Analysis: Linking genetic variations to differences in this compound production in populations of Tephrosia watsoniana.

Virus-Induced Gene Silencing (VIGS) or RNA Interference (RNAi): Downregulating candidate genes to observe the effect on this compound levels.

Heterologous Expression: Expressing candidate genes in model organisms like E. coli or yeast to confirm their enzymatic activity frontiersin.orgfrontiersin.org.

The regulation of flavonoid biosynthesis genes is often controlled by transcription factors, particularly R2R3 MYB, basic helix-loop-helix (bHLH), and WD40 proteins, which can form a regulatory complex nih.govbiotech-asia.orgfrontiersin.orgpeerj.com. Identifying the transcription factors that regulate the genes specific to this compound biosynthesis would provide further insights into how its production is controlled in Tephrosia.

While specific genetic studies on this compound biosynthesis in Tephrosia watsoniana were not detailed in the search results, the successful application of these molecular approaches in studying flavonoid pathways in other plants, including legumes, demonstrates their potential for elucidating the genetic basis of this compound production nih.govbiotech-asia.orgsci-hub.sefrontiersin.orgpeerj.com.

Synthetic Strategies for Tephrowatsin E and Analogues

Total Synthesis Approaches for Tephrowatsin E

Total synthesis endeavors for this compound focus on building the entire molecule from simpler precursors. A key aspect of these syntheses is the control of enantioselectivity, particularly at the C-2 position, which is the sole stereocenter in this compound.

Asymmetric Transfer Hydrogenation (ATH) as a Crucial Enantioselective Method

Asymmetric Transfer Hydrogenation (ATH) has emerged as a valuable tool for the enantioselective synthesis of chiral compounds, including flavans researchgate.netmdpi.com. This methodology offers an alternative to traditional asymmetric hydrogenation, avoiding the need for high-pressure hydrogen gas mdpi.com. Ru(II)-catalyzed ATH, in particular, has been successfully applied to the synthesis of chiral flavans researchgate.netmdpi.comx-mol.net.

One notable application involves the Ru(II)-catalyzed asymmetric transfer hydrogenation of chalcones in water, which has been used for the enantioselective synthesis of flavans, including (S)-Tephrowatsin E mdpi.comx-mol.netschenautomacao.com.brresearchgate.netacs.orgacs.orgacs.orgdntb.gov.ua. This one-pot process typically involves the reduction of both the C=C and C=O bonds of the chalcone (B49325) precursor using a chiral Ru(II) complex and a hydrogen source like sodium formate (B1220265) mdpi.comresearchgate.net. The reaction proceeds through a proposed mechanism where the enone is first reduced to the corresponding dihydrochalcone, followed by reduction of the carbonyl group researchgate.net. This approach has demonstrated the ability to yield 1,3-diarylpropan-2-ols with good yields and high enantiomeric purities, which can then be cyclized to form the flavan (B184786) core mdpi.comresearchgate.net.

However, achieving high enantioselectivity in the synthesis of this compound using this method can be challenging, particularly when certain substituents are present on the chromene skeleton. For example, the introduction of two methoxy (B1213986) groups, as in this compound, has been reported to significantly decrease the enantioselectivity in some iridium-catalyzed asymmetric hydrogenation approaches researchgate.net. Despite this, the Ru(II)-catalyzed ATH of chalcones in water has been shown to be applicable to the enantioselective synthesis of (S)-Tephrowatsin E through Mitsunobu cyclization of the resulting chiral 1,3-diarylpropan-2-ol intermediate researchgate.net.

Development of Other Stereoselective Catalytic Reactions for Flavan Core Construction

Beyond ATH, other stereoselective catalytic reactions have been explored for the construction of the flavan core and related flavonoid structures. These methodologies aim to control the formation of stereocenters within the dihydropyran ring system. Strategies include stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, Mitsunobu reactions, and cycloaddition reactions mdpi.comdntb.gov.uanih.gov.

Organocatalysis has also been employed for the asymmetric synthesis of flavanones, which can serve as precursors to flavans mdpi.com. Chiral thiourea (B124793) catalysts, for instance, have been used in the intramolecular conjugated addition of α-substituted chalcones to achieve flavanone (B1672756) scaffolds with high enantiomeric excess mdpi.com.

The stereoselective synthesis of flavan-4-ols, closely related to the flavan core, has also seen significant development using both metal and enzyme catalysis mdpi.com. While the synthesis of cis-flavan-4-ol enantiomers has received more attention, methodologies for trans-flavan-4-ols are also being explored mdpi.com.

Convergent and Linear Synthesis Pathways for this compound

Synthetic strategies for complex molecules like this compound can broadly be classified as either linear or convergent. A linear synthesis builds the molecule step-by-step in a sequential manner, while a convergent synthesis involves the preparation of several key fragments which are then coupled in a later stage nih.gov. For this compound, both linear and convergent approaches could potentially be applied, depending on the chosen synthetic route and the availability of suitable building blocks.

Semi-Synthetic Modifications and Derivatization Strategies for this compound

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and performing chemical modifications to obtain the desired target molecule or its analogues mdpi.com. Derivatization strategies focus on introducing functional groups or altering existing ones on the core structure of this compound to modify its properties or create new analogues mdpi.comschenautomacao.com.br.

Chemo-Enzymatic and Biocatalytic Routes in Flavan Synthesis

Chemo-enzymatic synthesis combines chemical and enzymatic transformations to leverage the strengths of both methodologies, particularly the high regio- and stereoselectivity often offered by enzymes nih.govnih.govbeilstein-journals.orgacs.orgacs.org. Biocatalysis, utilizing enzymes or whole cells, provides environmentally friendly and highly selective routes for chemical synthesis mdpi.comnih.gov.

In the context of flavan synthesis, biocatalytic methods have been explored for stereoselective transformations. For instance, bioreduction processes using yeast strains have been shown to synthesize chiral flavanones and flavan-4-ols with varying degrees of enantioselectivity mdpi.commdpi.com. Lipase-catalyzed kinetic resolutions have also been investigated for the stereoselective acylation of racemic trans-flavan-4-ols, demonstrating high enantiomeric excess in some cases mdpi.com.

Flavin-dependent enzymes, such as monooxygenases and oxidases, are versatile biocatalysts that can be employed in various industrially relevant reactions, including asymmetric hydrogenations and selective oxidations mdpi.comnih.govrsc.orgrsc.org. While the search results highlight the use of flavoenzymes in general biocatalysis and some specific examples in flavonoid synthesis (like flavin monooxygenase catalyzing oxepinone formation) acs.org, direct applications of these specific enzymes in the synthesis of this compound are not detailed. However, the potential exists for exploring biocatalytic steps, such as stereoselective reductions or oxidations, within a chemo-enzymatic route to this compound.

Methodologies for Controlling Regioselectivity and Diastereoselectivity in Synthesis

Controlling regioselectivity (where a reaction occurs on a molecule with multiple reactive sites) and diastereoselectivity (the preferential formation of one diastereoisomer over others) is crucial in the synthesis of complex molecules like this compound, which possesses a specific substitution pattern and stereocenter saskoer.ca.

In flavan synthesis, regioselectivity can be influenced by the reaction conditions, the nature of the reagents, and the electronic and steric properties of the substrates acs.orgnih.gov. For example, in the regioselective synthesis of phenylpropanoid-substituted flavan-3-ols, the charge density on the B-ring of the flavan-3-ol (B1228485) was found to influence the position of electrophilic attack acs.org.

Diastereoselectivity is often controlled by the reaction mechanism and the transition state geometry saskoer.ca. In asymmetric synthesis, chiral catalysts or auxiliaries are employed to create a biased environment that favors the formation of one stereoisomer mdpi.comdntb.gov.uanih.gov. Examples in flavonoid synthesis include the use of chiral auxiliaries and organocatalysts mdpi.com. Diastereoselective additions to carbonyl compounds containing adjacent stereocenters have also been studied, where chelation control can play a significant role in determining the stereochemical outcome acs.org.

For this compound synthesis, controlling the stereochemistry at the C-2 position is paramount. Asymmetric catalytic methods, such as ATH, are specifically designed to address this challenge researchgate.netmdpi.com. The choice of catalyst, ligand, and reaction conditions are critical parameters for achieving high enantioselectivity and, where relevant, diastereoselectivity in the synthesis of the flavan core. While the ATH of chalcones can lead to chiral intermediates for this compound synthesis, achieving high enantiomeric excess can be dependent on the specific substitution pattern researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11288698 |

| Tephrowatsin A | 442542 |

| Tephrowatsin B | 44257205 |

| (S)-BW683C | Not found |

| Chalcone | 637025 |

| Dihydrochalcone | 77394 |

| Flavanone | 3083 |

| Flavan-4-ol | 102773 |

Interactive Data Table: Asymmetric Transfer Hydrogenation of Chalcones to 1,3-Diarylpropan-2-ols

| Chalcone Substitution Pattern | Catalyst Type | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Purity (ee) | Reference |

| Varied (27 examples) | Ru(II) chiral complex | Sodium formate | Water | Up to 96 | Up to 98:2 er | researchgate.net |

Interactive Data Table: Stereoselective Synthesis of Flavan-4-ols via Bioreduction

| Substrate | Enzyme/Strain | Product Type | Yield (%) | Enantiomeric Purity (ee) | Diastereomeric Ratio (dr) | Reference |

| Flavanones | Different yeast strains | Chiral flavanones | 50 | 59 | N/A | mdpi.com |

| Flavanones | Different yeast strains | cis-Flavan-4-ols | 9 | 40 | N/A | mdpi.com |

| Flavanones | Rhodococcus rubra KCh 82 | (2R,4S)-trans-alcohol | 41 | >99 | N/A | mdpi.com |

| Racemic trans-flavan-4-ol | Yarrowia lypolytica | (R)-flavanone | 52 | 85 | N/A | mdpi.com |

| Racemic trans-flavan-4-ol | Yarrowia lypolytica | (2S,4R)-trans-alcohol | 48 | 93 | N/A | mdpi.com |

Biological Activities and Mechanistic Investigations of Tephrowatsin E

In Vitro Biological Activity Profiling

In vitro studies have been conducted to explore the potential biological effects of Tephrowatsin E across various areas, including antioxidant, antiplasmodial, anti-inflammatory, antimicrobial, and cytotoxic activities. These investigations aim to characterize the compound's pharmacological profile at the cellular and molecular levels.

Assessment of Antioxidant Potential and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant potential of compounds involves their ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in various pathological processes. While the genus Tephrosia is known to possess antioxidant activity, often attributed to the presence of flavonoids and phenolic compounds, specific detailed research findings on the direct ROS scavenging mechanisms of this compound are not extensively documented in the provided search results. ijrpc.comresearchgate.netnih.govresearchgate.netplos.org General mechanisms of ROS scavenging by enzymatic and non-enzymatic antioxidants include the conversion of superoxide (B77818) to hydrogen peroxide by superoxide dismutases, followed by further conversion of hydrogen peroxide to water by enzymes like catalase and peroxidases, or neutralization by non-enzymatic antioxidants such as flavonoids. frontiersin.orgmdpi.comfrontiersin.org Further specific studies are needed to elucidate the precise mechanisms by which this compound might exert antioxidant effects.

Antiplasmodial Efficacy against Pathogenic Strains (e.g., Plasmodium falciparum)

The Tephrosia genus has been investigated for antiplasmodial activity. nih.govmdpi.comjapsonline.comsemanticscholar.org While some compounds from Tephrosia species have shown activity against Plasmodium falciparum, including both chloroquine-sensitive and resistant strains, specific data detailing the antiplasmodial efficacy of this compound itself against Plasmodium falciparum were not prominently featured in the search results. mdpi.comkspbtjpb.orgnih.govmdpi.com Research on other natural products has demonstrated varying levels of antiplasmodial activity, with some compounds exhibiting potent effects at low concentrations. mdpi.comkspbtjpb.orgnih.govmdpi.com

Exploration of Anti-inflammatory Modulatory Effects at the Cellular Level

Inflammation is a complex biological response involving various cellular and molecular events. Natural products, including flavonoids, are known to possess anti-inflammatory properties, often by modulating signaling pathways such as NF-κB and the production of pro-inflammatory cytokines. nih.govmdpi.comnih.govfrontiersin.orgmdpi.complos.org While the Tephrosia genus is recognized for its anti-inflammatory potential, specific studies detailing the anti-inflammatory modulatory effects of this compound at the cellular level, such as its impact on specific inflammatory mediators or signaling pathways, were not explicitly found in the provided search results. scispace.comijrpc.comjapsonline.com

Evaluation of Antimicrobial Activities against Bacterial and Fungal Pathogens

Investigation of Cytotoxic Activities in Specific Cell Lines (e.g., cancer cell lines)

Several studies have investigated the cytotoxic potential of Tephrosia species and their constituents against various cancer cell lines. nih.govmdpi.comjapsonline.comsemanticscholar.orgnih.govresearchgate.netnih.govbrieflands.commdpi.comamazonaws.com Some compounds from Tephrosia, such as tephrosin (B192491) (a related rotenoid), have demonstrated cytotoxicity against cancer cells, including pancreatic cancer cell lines, often inducing apoptosis and affecting cellular pathways. nih.govnih.govnih.gov While this compound is a flavonoid isolated from Tephrosia, specific detailed research findings on its cytotoxic activities in particular cancer cell lines, including dose-response data or IC50 values for various cell lines, were not prominently found in the provided search results. researchgate.netbrieflands.commdpi.com Studies on other Tephrosia species have shown varying degrees of cytotoxicity against different cancer cell lines. researchgate.netbrieflands.commdpi.com

Cellular Target Identification and Molecular Pathway Analysis

Identifying the specific cellular targets and molecular pathways modulated by a compound is crucial for understanding its mechanism of action. Flavonoids, in general, are known to interact with various cellular targets and influence numerous signaling pathways involved in processes such as cell proliferation, apoptosis, and inflammation. frontiersin.org While this compound's structure as a flavonoid suggests potential interactions with cellular components, specific research explicitly detailing the identified cellular targets or comprehensive molecular pathway analysis for this compound was not found within the scope of the provided search results. mdpi.comnaturalproducts.net Research on related compounds or other flavonoids from Tephrosia has sometimes pointed towards mechanisms involving mitochondrial function or modulation of signaling cascades like NF-κB, but direct evidence for this compound's specific targets and pathways requires further investigation. researchgate.netmdpi.comnih.govnih.gov

Preclinical In Vivo Studies in Animal Models

Specific preclinical in vivo studies conducted solely with this compound in animal models were not found in the search results. Research in this area for this compound is not detailed in the provided snippets.

Assessment of Efficacy in Relevant Disease Models (e.g., infection, inflammation models)

Detailed data on the assessment of the efficacy of this compound in relevant in vivo disease models, such as infection or inflammation models, is not available in the search results. While plant extracts containing tephrowatsins have shown anti-inflammatory effects in animal models, specific efficacy data for isolated this compound is not provided. uni.lu

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Animal Systems

Specific pharmacokinetic (PK) and pharmacodynamic (PD) characterization studies for this compound in animal systems were not found in the search results. General principles of PK/PD modeling in animal studies are described in the literature, but data specific to this compound is absent.

Elucidation of In Vivo Mechanisms of Action

The specific in vivo mechanisms of action for this compound have not been elucidated in the provided search results. While some mechanisms have been explored for extracts containing related compounds, the precise in vivo mechanism of isolated this compound is not detailed. uni.luuni.lu

Tissue Distribution and Bioavailability Studies in Animal Models

Specific studies detailing the tissue distribution and bioavailability of this compound in animal models were not found in the search results. General methodologies for determining tissue distribution and bioavailability in animal models are described in the literature, but data for this compound is not available.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Comprehensive structure-activity relationship (SAR) studies focused specifically on this compound and its analogues were not detailed in the provided search results. While SAR studies are a common approach in medicinal chemistry to understand the relationship between chemical structure and biological activity, specific research applying this to this compound was not found.

Rational Design and Synthesis of Structure-Modified Analogues for SAR Derivations

Information regarding the rational design and synthesis of structure-modified analogues specifically derived from this compound for SAR studies was not available in the search results. General principles and examples of synthesizing analogues for SAR analysis exist in the literature, but not specifically for this compound.

Identification of Key Pharmacophoric Groups Essential for Bioactivity

Identifying the key pharmacophoric groups within the structure of this compound essential for its bioactivity is a crucial step in understanding its mechanism of action and for future drug design efforts. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. While direct studies explicitly defining the pharmacophore of this compound were not prominently found, research on related flavonoid structures and their biological activities provides a framework for such analysis.

Flavonoids, as a class, possess a characteristic C6-C3-C6 carbon skeleton, typically consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The positions and types of substituents on these rings, such as hydroxyl, methoxy (B1213986), and prenyl groups, are known to significantly influence their biological activities and interactions with various biological targets. acs.org For example, studies on other natural products, such as caged Garcinia xanthones, have shown that the intact ring system and specific structural features are essential for their growth inhibitory activity. researchgate.net Similarly, modifications to chalcones, precursors to some flavonoids, by altering aryl rings and the enone linker, or replacing aryl rings with heterocycles, have been shown to impact their anticancer activity. researchgate.net

Given that this compound is a 2-substituted chroman derivative, a type of flavonoid, its pharmacophore is likely to involve specific arrangements of its dimethoxy substituents on the A ring and the phenyl group at the C-2 position of the C ring, along with the stereochemistry at C-2. nih.govuni.lumaterialsciencejournal.org The presence and position of these functional groups are expected to dictate its binding interactions with target proteins or enzymes, thereby mediating its biological effects. Detailed SAR studies, often involving the synthesis and testing of analogues with systematic structural modifications, would be necessary to precisely map the key pharmacophoric elements of this compound.

Computational Chemistry and Molecular Modeling in SAR Analysis (e.g., molecular docking, QSAR)

Computational chemistry and molecular modeling techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are invaluable tools for investigating the structure-activity relationships of compounds like this compound and predicting their interactions with biological targets. wikipedia.orgresearchgate.net These methods complement experimental studies by providing insights at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein. pjps.pkijpras.comscielo.org.mx By simulating the binding process, docking studies can identify potential binding sites, predict the strength of the interaction, and visualize the key residues involved in ligand binding. This information is crucial for understanding how a compound exerts its biological effect and for designing more potent analogues. While specific molecular docking studies on this compound were not extensively detailed in the search results, molecular docking has been widely applied to study the interactions of other flavonoids with various protein targets, including enzymes and receptors. pjps.pknih.gov For instance, molecular docking has been used to evaluate the potential of plant flavonoids as inhibitors for targets like the dengue virus NS2B/NS3 protease, revealing strong binding interactions with catalytic triads. pjps.pk

QSAR analysis aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. slideshare.netspu.edu.sy By quantifying molecular properties (e.g., hydrophobicity, electronic effects, steric parameters) and correlating them with biological data, QSAR models can predict the activity of new compounds and provide insights into the structural features that are important for activity. slideshare.netspu.edu.sy QSAR studies have been conducted on various classes of compounds, including flavonoids, to optimize their biological properties. acs.orgacs.org Although a specific QSAR study focused solely on this compound was not prominently found, the principles of QSAR are directly applicable to understanding how variations in the flavonoid structure of this compound and its analogues might affect their potency and efficacy. researchgate.netacs.org

The application of computational methods like molecular docking and QSAR to this compound would involve:

Structure Preparation: Obtaining or generating the 3D structure of this compound and potential target proteins. nih.govuni.lu

Docking Studies: Performing docking simulations to predict the binding pose and affinity of this compound to relevant biological targets, such as enzymes or receptors implicated in the biological activities observed for Tephrosia constituents (e.g., targets involved in inflammation or cancer pathways). scielo.brtandfonline.comresearchgate.net

QSAR Modeling: If sufficient biological activity data for this compound and a series of structurally related analogues were available, QSAR models could be developed to correlate structural descriptors with activity, identifying key molecular features that contribute to potency. spu.edu.sy

Molecular Dynamics Simulations: Complementary molecular dynamics simulations could be used to study the stability of the protein-ligand complex and to account for the flexibility of both the ligand and the protein, providing a more dynamic view of the interaction. ijpras.comnih.gov

These computational approaches, in conjunction with experimental biological assays and structural modifications, would significantly contribute to a comprehensive understanding of this compound's SAR and mechanism of action, guiding the rational design of novel and more effective compounds.

Analytical Methodologies for Tephrowatsin E in Complex Biological Matrices

Sample Preparation Techniques for Biological Specimens (e.g., plasma, tissue homogenates)

Effective sample preparation is a crucial initial step in the analysis of Tephrowatsin E from biological matrices. The goal is to isolate the analyte from the complex matrix while removing interfering substances that could compromise the analytical measurement. Biological specimens like plasma and tissue homogenates present unique challenges due to their diverse composition, including high protein content in plasma and the structural complexity of tissues.

For plasma and serum samples, pre-treatment is often necessary and can be dependent on the analyte's properties. Acid or base addition can be used to disrupt drug-protein interactions, followed by vortexing and centrifugation to separate the supernatant for further analysis. phenomenex.com Common approaches for biological specimens involve dilution or homogenization with an appropriate buffer, such as 0.05 M phosphate (B84403) buffer at pH 7.4. tiaft.org This dilution helps reduce sample viscosity, facilitating subsequent extraction steps. Sonication can also be employed for sample disruption. phenomenex.com Following these steps, centrifugation and/or filtration yield a supernatant suitable for extraction. tiaft.org

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are widely used extraction techniques. SPE is particularly useful for specimens with high protein content or when automation is desired. tiaft.org SPE has been successfully applied to extract analytes from body fluids and tissue samples after appropriate dilution and pre-treatment to ensure continuous flow through the cartridges and prevent clogging. tiaft.org This method generally offers high extraction efficiency, allowing for smaller sample sizes and reduced solvent consumption. tiaft.org

For tissue samples, preparation often involves homogenization and potential enzymatic digestion to release the analyte from the cellular structure. tiaft.org Freezing tissue samples in liquid nitrogen and storing them at -80°C is a common practice to maintain sample integrity. metwarebio.com Sectioning of tissues might be necessary for certain analyses, with specific parameters for thickness and size to avoid interference with downstream analysis like mass spectrometry. metwarebio.com Embedding media might be used for certain tissue types, with careful selection to avoid substances that can interfere with ionization during mass spectrometry. metwarebio.com

Advanced Chromatographic and Mass Spectrometric Quantification Methods

Chromatographic techniques coupled with mass spectrometry are the gold standard for the sensitive and selective quantification of this compound in biological matrices. These hyphenated techniques provide the necessary separation power to resolve this compound from matrix components and potential metabolites, while mass spectrometry offers high sensitivity and specificity for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

LC-MS/MS is the most widely utilized technique for the analysis of drug metabolites and other compounds in biological samples due to its high sensitivity and accuracy. alwsci.com Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that aid in the unequivocal identification and quantification of the target analyte, even at trace levels in complex matrices. alwsci.com The sensitivity, specificity, and speed of LC-MS/MS, particularly using triple quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode, make it a leading technology for quantifying target analytes at low concentrations in complex matrices. lcms.cz This approach allows for the quantification of multiple analytes in a single injection. lcms.cz Coupling LC-MS/MS with analytical flow or micro-flow HPLC can maintain high sample throughput. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly precise mass measurements, enabling the discrimination of compounds with the same nominal mass based on their exact mass and isotopic profile. chromatographyonline.com This capability is particularly valuable for identifying novel or unexpected metabolites of this compound and for comprehensive metabolite profiling in complex biological samples. alwsci.com While traditionally used for qualitative analysis, advancements in instrumentation have facilitated the application of HRMS in quantitative workflows. bioanalysis-zone.com HRMS is often coupled with liquid chromatography (LC) to provide the necessary separation for analyzing complex biological samples. chromatographyonline.com Hybrid quadrupole-Orbitrap systems, for instance, offer both high-resolution mass analysis and the option for MS/MS, providing advantages over traditional triple quadrupole systems for certain applications. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in biological matrices. researchgate.net It offers high resolution, sensitivity, and specificity. researchgate.net GC-MS is a standard tool in various analytical fields, including the analysis of drugs and their metabolites in biological specimens like blood, urine, and hair. researchgate.net Challenges in GC-MS quantification in biological matrices include sample volatility requirements and potential matrix interference. researchgate.net Non-volatile compounds may require derivatization to increase their volatility and thermal stability for GC analysis. researchgate.net Effective sample preparation techniques like SPE or LLE are crucial to minimize matrix effects. researchgate.net While GC-MS has been used in the analysis of compounds from Tephrosia species, its specific application to this compound in biological matrices would depend on the compound's volatility after appropriate preparation or derivatization. researchgate.netresearchgate.net

Validation of Bioanalytical Methods according to Regulatory Guidelines

Validation of bioanalytical methods is a critical process to ensure that the method consistently produces accurate, dependable, and reproducible results suitable for their intended purpose, such as supporting pharmacokinetic and toxicokinetic studies. thermofisher.comeuropa.euomicsonline.org Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. thermofisher.comeuropa.eu

Key validation parameters typically include accuracy, precision, selectivity, sensitivity (including the lower limit of quantification - LLOQ), reproducibility, and stability of the analyte in the biological matrix. omicsonline.orgnih.gov Selectivity demonstrates that the method can differentiate the analyte from endogenous matrix components and other potential interfering substances. Sensitivity ensures that the method can reliably quantify the analyte at the required concentrations. Accuracy and precision assess the closeness of measured values to the true value and the variability of repeated measurements, respectively. Reproducibility confirms that the method performs consistently over time and across different analytical runs. Stability studies evaluate the stability of this compound in the specific biological matrix under various storage conditions and during sample processing.

Incurred Sample Reanalysis (ISR) is an important component of bioanalytical method validation, serving to further confirm the reproducibility and accuracy of results obtained from actual study samples. thermofisher.com Significant deviations between initial and reanalyzed incurred sample results may necessitate re-evaluation of the bioanalytical method. thermofisher.com

Application in Preclinical Pharmacokinetic and Metabolomics Studies

Validated bioanalytical methods for this compound are essential for conducting preclinical pharmacokinetic (PK) and metabolomics studies. PK studies aim to understand how the body absorbs, distributes, metabolizes, and excretes a compound (ADME). alwsci.com Accurate quantification of this compound in biological matrices over time allows for the determination of key PK parameters such as clearance, volume of distribution, and half-life. This information is vital for assessing drug exposure and informing dose selection in subsequent studies. alwsci.comnih.gov

Metabolomics studies involve the comprehensive analysis of metabolites in biological systems. nih.gov When applied to this compound, metabolomics can help identify and quantify its metabolic fate, providing insights into the enzymes involved in its biotransformation and the structures of its metabolites. alwsci.com HRMS is a powerful tool for untargeted metabolomics, enabling the detection of a wide range of metabolites. mdpi.com By analyzing biological samples from preclinical studies, researchers can gain a better understanding of how this compound is processed by the organism, which is crucial for evaluating its potential efficacy and safety profile. alwsci.com The complex nature of drug metabolism necessitates advanced analytical techniques to accurately detect and quantify both the parent compound and its metabolites in various biological matrices. alwsci.com

Future Perspectives and Advanced Research Directions for Tephrowatsin E

Deepening Mechanistic Understanding at the Systems Biology Level

Future research on Tephrowatsin E should aim to move beyond the identification of its presence and initial bioactivities towards a comprehensive understanding at the systems biology level. This involves investigating its interactions within complex biological networks. Leveraging techniques such as proteomics and transcriptomics can help map the cellular pathways and genetic responses modulated by this compound. nih.govresearchgate.netresearchgate.netnih.gov Understanding how this compound influences protein expression profiles and gene transcription patterns will provide crucial insights into its mechanisms of action. nih.govresearchgate.netnih.gov This deeper mechanistic knowledge is essential for validating traditional uses of Tephrosia species and for identifying novel therapeutic targets for this compound. Integrating data from various 'omics' platforms is required to obtain a comprehensive flow of molecular information and understand the complex interactions of natural compounds like this compound with biological systems. nih.govresearchgate.net

Development of Scalable and Sustainable Synthetic Methods for Industrial Production

The isolation of natural products from plant sources can often be challenging and yield-limiting, posing a significant hurdle for industrial-scale production and commercialization. While laboratory synthesis of this compound has been reported, future efforts need to focus on developing scalable, efficient, and sustainable synthetic methods. lipidmaps.orgontosight.ainih.govuni.lu This involves exploring green chemistry principles to minimize waste and energy consumption. Research into biocatalytic or chemoenzymatic approaches could offer more environmentally friendly routes to synthesize this compound and its analogs. Developing scalable synthetic strategies is crucial for providing sufficient quantities of high-purity this compound for extensive research, preclinical studies, and potential therapeutic or biotechnological applications. uni.luchem960.commdpi.com The goal is to achieve economically viable production methods that can support the broader application of this compound.

Chemoinformatic and Artificial Intelligence-Driven Drug Discovery for Flavanoids

The structural diversity of flavonoids, including this compound, makes them excellent candidates for chemoinformatic and artificial intelligence (AI)-driven drug discovery approaches. nih.govnih.govnih.govnih.govwikipedia.org Future research should utilize these computational tools to explore the vast chemical space of flavanoids and identify potential new drug candidates with improved efficacy or novel activities. Chemoinformatics can aid in building comprehensive databases of flavanoid structures and their known biological data, enabling the development of predictive models for activity and property prediction. nih.govnih.govwikipedia.org AI algorithms, such as machine learning, can be applied to analyze complex biological datasets and predict potential targets, mechanisms of action, and even design novel flavanoid structures with desired properties. nih.govnih.govnih.gov This in silico approach can significantly accelerate the drug discovery process for this compound and related compounds.

Exploration of Novel Therapeutic and Biotechnological Applications

Beyond the traditional uses of Tephrosia species, future research should actively explore novel therapeutic and biotechnological applications for this compound. Given that other compounds from Tephrosia have shown diverse activities including insecticidal, antiviral, and anti-inflammatory properties, this compound may possess a broader spectrum of biological effects yet to be fully uncovered. nih.govthegoodscentscompany.comciteab.comuni.luresearchgate.netnih.govnih.govfishersci.ca Research could investigate its potential in areas such as:

Antimicrobial applications: Evaluating its efficacy against various pathogens, including antibiotic-resistant strains.

Anticancer research: Investigating its effects on different cancer cell lines and exploring underlying mechanisms.

Neuroprotective potential: Studying its impact on neuronal health and its relevance in neurodegenerative diseases.

Biotechnological uses: Exploring applications in areas like agriculture (e.g., natural pesticides), food science (e.g., antioxidants or preservatives), or cosmetics. lipidmaps.orguni.luuq.edu.auciteab.comuni-mainz.de

Detailed research findings from these explorations will be crucial in determining the most promising avenues for future development.

Integration of Omics Technologies (Proteomics, Transcriptomics) in Flavan (B184786) Research

The integration of omics technologies is paramount for a holistic understanding of flavanoids like this compound. Future research should increasingly utilize integrated proteomics and transcriptomics alongside metabolomics to gain a comprehensive view of the molecular events influenced by these compounds. nih.govresearchgate.netresearchgate.netnih.govnih.gov

Transcriptomics: Studying changes in gene expression profiles in response to this compound treatment can reveal affected biological pathways and regulatory networks. nih.govresearchgate.netnih.gov

Proteomics: Analyzing the complete set of proteins expressed and modified can provide insights into the functional consequences of this compound exposure and identify direct protein targets. nih.govresearchgate.netnih.gov

Combining these datasets through bioinformatics will allow for the construction of systems-level models, providing a more complete picture of how this compound interacts with biological systems and exerts its effects. nih.govresearchgate.net This integrated approach is essential for elucidating complex mechanisms and identifying biomarkers of activity.

Advanced Bioprospecting and Ecological Role Investigations of Tephrosia Species

Continued and advanced bioprospecting of Tephrosia species is vital for discovering novel compounds, including potentially new Tephrowatsin analogs with unique properties. nih.govthegoodscentscompany.comresearchgate.netnih.govwikipedia.orglipidmaps.orgnih.gov This should involve exploring diverse Tephrosia species from various geographical locations, employing modern isolation and characterization techniques. Furthermore, a deeper investigation into the ecological roles of Tephrosia species and the compounds they produce is warranted. researchgate.netwikipedia.org Understanding why these plants produce compounds like this compound in their natural environment (e.g., for defense against pests or pathogens, or for symbiotic relationships) can provide clues about their potential bioactivities and guide the search for new applications. researchgate.net Research into the interactions of Tephrosia with its environment and associated microorganisms (e.g., endophytes) could also uncover new sources of bioactive compounds or reveal novel biosynthetic pathways. uni-mainz.de

Q & A

Q. Table 1. Key Parameters for Reproducing this compound Synthesis

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Reaction Temperature | 60–70°C | DSC monitoring |

| Catalyst Loading | 5 mol% | TLC/HPLC tracking |

| Purification | Gradient HPLC | Purity ≥95% (HRMS/NMR) |

Q. Table 2. Common Pitfalls in this compound Bioassays

| Pitfall | Mitigation Strategy |

|---|---|

| Serum interference | Use charcoal-stripped serum controls |

| Solvent cytotoxicity | Limit DMSO to ≤0.1% v/v |

| Batch-dependent cells | Authenticate via STR profiling |

Q. Guidelines for Citations

- Reference experimental protocols from peer-reviewed journals, avoiding non-academic platforms like BenchChem.

- Use DOI-linked sources for chemical data and adhere to IUPAC nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.